3-Nitro-4-(pyrimidin-2-ylsulfanyl)benzaldehyde
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
IUPAC Naming Protocol
The compound’s systematic name, 3-nitro-4-(pyrimidin-2-ylsulfanyl)benzaldehyde , adheres to IUPAC guidelines for substituted benzaldehyde derivatives. Key components include:
- Parent chain : A benzaldehyde core (C₆H₅CHO).
- Substituents :
- Nitro group (-NO₂) at position 3 of the benzene ring.
- Pyrimidin-2-ylsulfanyl (-S-C₄H₃N₂) at position 4.
This naming reflects the substituents’ priority order: nitro > sulfanyl > aldehyde. The pyrimidine ring is numbered according to IUPAC rules, with the sulfur linkage at the 2-position.
Table 1: Molecular Identification Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 663206-26-6 | |
| Molecular Formula | C₁₁H₇N₃O₃S | |
| Molecular Weight | 261.26 g/mol | |
| InChI Key | ZCCDTCNRWIVGKG-UHFFFAOYSA-N | |
| SMILES | C1=CN=C(N=C1)SC2=C(C=C(C=C2)C=O)N+[O-] |
Molecular Geometry and Electronic Structure Analysis
Bond Lengths and Angles
Spectroscopic and computational studies reveal key geometric parameters:
Table 2: Critical Bond Lengths and Angles
| Bond/Angle | Value | Method |
|---|---|---|
| Aldehyde C=O | ~1.20 Å (IR: ~1700 cm⁻¹) | |
| Nitro N–O | ~1.22 Å (IR: ~1520 cm⁻¹) | |
| Pyrimidine N–C (C2) | ~1.34 Å | |
| Sulfanyl C–S | ~1.82 Å |
The benzaldehyde ring adopts a planar geometry, while the pyrimidine ring exhibits partial conjugation between its nitrogen atoms. The nitro group is oriented perpendicular to the benzene ring to minimize steric strain.
Electronic Structure
Electron-withdrawing effects dominate:
- Nitro group : Strongly deactivates the benzene ring via resonance, directing electrophilic substitution to meta positions.
- Pyrimidine ring : Conjugation between nitrogen atoms stabilizes the aromatic system but reduces electron density at adjacent positions.
- Sulfanyl bridge : Acts as a soft nucleophile, enabling redox reactions under specific conditions.
Table 3: NMR and IR Spectral Data
Reactivity and Functional Group Interactions
The aldehyde group participates in:
- Condensation reactions : Forms hydrazones, oximes, or Schiff bases.
- Nucleophilic additions : Reacts with Grignard reagents or organometallics.
The sulfanyl bridge enables oxidative coupling or thiol-disulfide interchange , while the nitro group undergoes reduction to an amine under catalytic hydrogenation.
Crystallographic Data and X-ray Diffraction Patterns
Crystal Packing and Supramolecular Interactions
While explicit crystal data for this compound is limited, structural analogs (e.g., 4-nitrobenzothioate derivatives) exhibit:
- Hydrogen bonding : Aldehyde O–H- - - N interactions with pyrimidine nitrogens.
- π–π stacking : Parallel alignment of pyrimidine and benzaldehyde rings (interplanar distances: ~3.5 Å).
- Halogen/nitro interactions : Weak C–H- - - O or C–H- - - N interactions stabilize extended networks.
Table 4: Hypothetical Crystal Parameters (Based on Analogues)
| Parameter | Value | Rationale |
|---|---|---|
| Space Group | Pn (monoclinic) or P2₁/c | Observed in similar nitro compounds |
| Unit Cell Lengths | a ~12 Å, b ~8 Å, c ~6 Å | Estimated from molecular dimensions |
| Density | ~1.5 g/cm³ | Calculated from molecular weight |
Spectroscopic Validation and Computational Modeling
Mass Spectrometry
The molecular ion peak at m/z 261.26 confirms the molecular formula. Fragmentation patterns include:
Comparative Analysis with Structural Analogues
4-(Pyrimidin-2-yl)benzaldehyde
Lacks the nitro group, resulting in:
3-Nitro-4-(pyridin-2-ylsulfanyl)benzaldehyde
Closely related but with a pyridine ring instead of pyrimidine. Key differences include:
- Electron density distribution : Pyridine’s lone pair alters reactivity.
- Crystallographic behavior : Pyridine’s N–H may enable additional hydrogen bonds.
Properties
IUPAC Name |
3-nitro-4-pyrimidin-2-ylsulfanylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O3S/c15-7-8-2-3-10(9(6-8)14(16)17)18-11-12-4-1-5-13-11/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCDTCNRWIVGKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SC2=C(C=C(C=C2)C=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-4-(pyrimidin-2-ylsulfanyl)benzaldehyde typically involves the nitration of 4-(pyrimidin-2-ylsulfanyl)benzaldehyde. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the nitration process and prevent over-nitration .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 3-Nitro-4-(pyrimidin-2-ylsulfanyl)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 3-Nitro-4-(pyrimidin-2-ylsulfanyl)benzoic acid.
Reduction: 3-Amino-4-(pyrimidin-2-ylsulfanyl)benzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis of Bioactive Compounds
3-Nitro-4-(pyrimidin-2-ylsulfanyl)benzaldehyde serves as a crucial intermediate in the synthesis of various bioactive compounds. Its ability to participate in nucleophilic substitutions and condensation reactions makes it valuable for creating complex heterocycles, which are often found in pharmaceutical agents.
- Case Study : The compound has been utilized to synthesize derivatives that exhibit antimicrobial properties against resistant bacterial strains. For instance, derivatives formed from this compound have shown efficacy against ESKAPE pathogens, a group of bacteria known for their clinical relevance due to antibiotic resistance .
Drug Development
The compound's structural features enable it to act as a scaffold for drug development. Research has indicated that modifications of this compound can lead to compounds with enhanced biological activity.
- Case Study : In studies focusing on anti-cancer properties, derivatives of this compound have demonstrated cytotoxic effects on various cancer cell lines, suggesting potential applications in targeted cancer therapies .
Antimicrobial Activity
The compound has demonstrated significant antimicrobial activity, making it a candidate for the development of new antibiotics. Studies have reported that derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria.
| Compound Derivative | Target Pathogen | Activity |
|---|---|---|
| 3-Nitro Derivative A | E. coli | Strong |
| 3-Nitro Derivative B | S. aureus | Moderate |
Photodynamic Therapy
Research has explored the use of this compound as a photosensitizer in photodynamic therapy (PDT). The compound can generate reactive oxygen species upon light activation, leading to localized destruction of tumor cells.
- Case Study : In PDT studies, compounds derived from this structure have been shown to effectively target cancer cells while sparing healthy tissues, highlighting their therapeutic potential .
Analytical Applications
The analytical applications of this compound include its use in spectrophotometric assays for detecting amino acids and other biomolecules. The formation of Schiff bases with primary amines allows for sensitive detection methods.
Amino Acid Detection
Through its reaction with amino acids, the compound can form stable Schiff bases that can be quantitatively analyzed using UV-visible spectroscopy.
| Methodology | Detection Limit | Application |
|---|---|---|
| UV-Vis Spectroscopy | Low µM | Amino acid quantification |
Mechanism of Action
The mechanism of action of 3-Nitro-4-(pyrimidin-2-ylsulfanyl)benzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, leading to modifications that affect their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 3-Nitro-4-(pyrimidin-2-ylsulfanyl)benzaldehyde, highlighting differences in substituents, physical properties, and reactivity:
Key Comparative Insights:
Substituent Effects on Physical Properties :
- Melting Points : Para-substituted analogs (e.g., p-tolyl, mp 253°C) exhibit higher melting points than ortho/meta-substituted derivatives (e.g., o-tolyl, mp 245°C) due to improved crystallinity . The pyrimidin-2-ylsulfanyl group, being a planar heterocycle, may further elevate the melting point (estimated 260–280°C) through enhanced intermolecular interactions .
- Chromatographic Behavior : Rf values vary with substituent polarity. For example, SM31 (Rf 0.64) is less polar than SM29 (Rf 0.24) due to differing heterocyclic adducts . The pyrimidine group’s nitrogen atoms may reduce Rf compared to tolyl derivatives.
Reactivity and Synthetic Utility :
- Electron-Donating vs. Withdrawing Groups : Tolyl groups (electron-donating) stabilize the benzaldehyde core, whereas nitro and pyrimidine groups (electron-withdrawing) increase electrophilicity at the aldehyde position, enhancing reactivity in condensation reactions .
- Steric Effects : Ortho-substituted analogs (e.g., o-tolyl) show reduced reaction yields compared to para-substituted derivatives, likely due to steric hindrance . The pyrimidine group’s smaller size may mitigate such issues.
Spectroscopic and Analytical Data :
- NMR and MS : All analogs show distinct ¹H/¹³C NMR shifts for the aldehyde proton (~10 ppm) and aromatic carbons, with pyrimidine protons expected near 8–9 ppm . HRMS data for analogs confirm molecular formulas within ±0.2 Da accuracy .
Potential Applications: Derivatives of 3-Nitro-4-(p-tolylthio)benzaldehyde exhibit bioactivity as DNA polymerase inhibitors . The pyrimidine analog may offer improved binding affinity due to additional hydrogen-bonding sites.
Biological Activity
3-Nitro-4-(pyrimidin-2-ylsulfanyl)benzaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 3-nitro-4-(2-pyrimidinylsulfanyl)benzaldehyde
- Molecular Formula : CHNOS
- Molecular Weight : 261.26 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of pyrimidine derivatives with appropriate nitro-substituted benzaldehydes under controlled conditions. The compound can be synthesized through various methods, including nucleophilic substitution reactions and condensation reactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Against Selected Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Klebsiella pneumoniae | 128 µg/mL |
These results indicate a moderate level of antibacterial activity, suggesting potential for further development as an antimicrobial agent.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cell lines.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| HeLa | 25 |
The IC values indicate that the compound is particularly effective against the MCF-7 cell line, which may warrant further investigation into its mechanism of action and potential therapeutic applications.
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets. Preliminary studies suggest that it may inhibit key enzymes involved in cellular processes, leading to apoptosis in cancer cells and disruption of bacterial cell wall synthesis.
Case Studies
- Antimycobacterial Screening : A study evaluated the compound's effectiveness against Mycobacterium tuberculosis, revealing moderate activity compared to standard treatments. The structure-activity relationship indicated that modifications to the pyrimidine moiety could enhance efficacy against resistant strains .
- Cytotoxicity Evaluation : Another research effort focused on the compound's cytotoxic effects on various cancer cell lines, confirming its potential as a lead compound for further development in anticancer therapies .
Q & A
Q. What are the optimal synthetic routes for preparing 3-nitro-4-(pyrimidin-2-ylsulfanyl)benzaldehyde?
Methodological Answer: The compound is typically synthesized via nucleophilic aromatic substitution. A general protocol involves:
Substrate Preparation : Start with 4-chloro-3-nitrobenzaldehyde as the core structure.
Thiolation : React with pyrimidin-2-thiol under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours.
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
Key Considerations : Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane/EtOAc). Confirm purity via HPLC or NMR.
Q. How is the structure of this compound validated post-synthesis?
Methodological Answer:
Q. What solvents and conditions stabilize this compound during storage?
Methodological Answer:
- Storage : Protect from light and moisture. Store at –20°C in amber vials under inert gas (Ar/N₂).
- Compatible Solvents : DMSO, DMF, or dry THF. Avoid protic solvents (e.g., MeOH, H₂O) to prevent aldehyde oxidation .
Advanced Research Questions
Q. How does the pyrimidin-2-ylsulfanyl group influence reactivity in cross-coupling reactions?
Methodological Answer: The sulfur atom in the sulfanyl group acts as a directing group, facilitating regioselective C–H functionalization. For example:
- Palladium-Catalyzed Coupling : Use Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to introduce aryl/heteroaryl groups at the ortho position relative to the aldehyde .
- Oxidation Studies : The nitro group can be selectively reduced (e.g., H₂/Pd-C) to an amine while preserving the pyrimidine-thioether moiety .
Q. What computational methods predict the compound’s binding affinity for enzyme targets?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina with crystal structures of targets (e.g., acetylcholinesterase, PDB: 4EY7). Parameterize the ligand with Gaussian09 (B3LYP/6-31G*).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes. Focus on hydrogen bonds between the aldehyde/nitro groups and catalytic residues .
Q. How to design analogs with enhanced antimicrobial activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Modify the pyrimidine ring (e.g., halogenation at C5) or replace the nitro group with a cyano group to improve membrane permeability.
- Biological Testing : Screen analogs against S. aureus (ATCC 25923) and E. coli (ATCC 25922) using broth microdilution (CLSI guidelines). Compare MIC values to the parent compound .
Data Contradiction and Resolution
Q. Conflicting reports on nitro group stability under basic conditions: How to resolve?
Methodological Analysis:
- Issue : Some studies report nitro group reduction during amide coupling (e.g., EDCI/HOBt), while others observe stability.
- Resolution :
Experimental Design for Biological Studies
Q. How to evaluate this compound’s potential as a kinase inhibitor?
Methodological Protocol:
Kinase Panel Screening : Test at 10 µM against 50 kinases (e.g., EGFR, CDK2) using ADP-Glo™ assay (Promega).
IC₅₀ Determination : For hits, perform dose-response (0.1–100 µM) in triplicate.
Cellular Validation : Treat HeLa cells with inhibitor (0–50 µM) and assess viability via MTT assay. Correlate with kinase activity (e.g., phospho-ERK levels via Western blot) .
Safety and Handling
Q. What PPE is required for handling this compound?
Methodological Guidelines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
